3-Methyl-1H-indole-6-carboxylic acid
Overview
Description
3-Methyl-1H-indole-6-carboxylic acid is an indole derivative, a significant class of heterocyclic compounds Indoles are prevalent in natural products and pharmaceuticals due to their diverse biological activities
Mechanism of Action
Target of Action
3-Methyl-1H-indole-6-carboxylic acid, like other indole derivatives, is known to interact with various biological targets. Indole derivatives are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes. Indole derivatives bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants
Result of Action
Indole derivatives in general possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Action Environment
The action environment of this compound involves the interaction between the host and the gut microbiota, which widely affects the immune and metabolic status . The liver and intestine are closely related through the liver–gut axis, and the disorder of intestinal–liver interaction plays an important role in the pathogenesis of gastrointestinal and liver diseases . Environmental factors, including diet and intestinal commensal bacteria, can influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
3-Methyl-1H-indole-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways. The exact nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to modulate the activity of key signaling molecules, such as kinases and transcription factors, thereby affecting cell proliferation, differentiation, and apoptosis . Additionally, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. For example, indole derivatives can bind to enzymes and inhibit their activity, thereby blocking specific biochemical pathways . Additionally, this compound can interact with transcription factors, leading to changes in gene expression and subsequent cellular responses. These interactions often involve specific binding sites on the target molecules, which are recognized by the indole derivative through hydrogen bonding and hydrophobic interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to a decrease in their biological activity . Additionally, long-term exposure to this compound can result in changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At high doses, it may cause toxic or adverse effects, such as liver damage or immune suppression. Threshold effects have been observed in some studies, where a specific dosage is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. Indole derivatives are known to be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biochemical pathways, influencing cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. Indole derivatives can be transported across cell membranes by specific transporters, such as organic anion transporters . Once inside the cell, they can bind to specific proteins, influencing their localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. Indole derivatives can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through specific targeting signals or post-translational modifications . For example, the presence of a nuclear localization signal can direct the compound to the nucleus, where it can interact with transcription factors and influence gene expression. Similarly, mitochondrial targeting signals can direct the compound to the mitochondria, where it can affect cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H-indole-6-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions . Another common method is the oxidation of 3-methylindole-6-carboxaldehyde using alkaline potassium permanganate .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Alkaline potassium permanganate is commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as halogens or nitrating agents are employed under acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted indole derivatives, which can be further utilized in different chemical syntheses.
Scientific Research Applications
3-Methyl-1H-indole-6-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indole-3-carboxylic acid: Another indole derivative with similar synthetic routes and biological activities.
Indole-3-carboxylic acid: Known for its applications in plant hormones and pharmaceuticals.
Uniqueness
3-Methyl-1H-indole-6-carboxylic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-methyl-1H-indole-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-5-11-9-4-7(10(12)13)2-3-8(6)9/h2-5,11H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOPDHGKWNANDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620335 | |
Record name | 3-Methyl-1H-indole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201286-69-3 | |
Record name | 3-Methyl-1H-indole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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